A Technical Guide to Fmoc-3-amino-3-(2-chlorophenyl)-propionic Acid: A Cornerstone in Modern Peptide Synthesis
A Technical Guide to Fmoc-3-amino-3-(2-chlorophenyl)-propionic Acid: A Cornerstone in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid, a crucial building block in the field of peptide chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and critical applications, offering expert insights into its role in the development of novel therapeutics and biomolecules.
Core Compound Identification and Properties
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is a synthetic amino acid derivative that plays a pivotal role in solid-phase peptide synthesis (SPPS). The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function is central to its utility, allowing for controlled, stepwise assembly of peptide chains.[1][2] The 2-chlorophenyl moiety introduces unique structural and electronic properties that can influence the biological activity and conformational preferences of the resulting peptides.
CAS Number: 284492-14-4 refers to the racemic mixture of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid.[3] It is critical for researchers to note that stereoisomers possess distinct CAS numbers, such as 507472-15-3 for the (S)-enantiomer, which is often preferred in the synthesis of biologically active peptides to ensure stereochemical purity.[4]
| Property | Value | Source |
| Molecular Formula | C24H20ClNO4 | [3][4] |
| Molecular Weight | 421.88 g/mol | [3] |
| Appearance | Typically a white powder | [5] |
| Storage Conditions | 0-8°C | [2] |
The Significance of the Fmoc Protecting Group in Peptide Synthesis
The choice of the Fmoc protecting group is a cornerstone of modern peptide synthesis, largely supplanting the older Boc (tert-butyloxycarbonyl) strategy.[6] The Fmoc group's key advantage lies in its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This contrasts sharply with the harsh acidic conditions required to remove the Boc group, which can lead to degradation of sensitive peptide sequences or unintended cleavage of side-chain protecting groups.[6][]
The orthogonality of the Fmoc group with acid-labile side-chain protecting groups (such as Boc, tBu, and Trt) is a fundamental principle of Fmoc-based SPPS.[7][10] This allows for the selective deprotection of the α-amino group for chain elongation without affecting the protected side chains, which are only removed at the final cleavage step from the solid support.[][11]
Caption: Workflow of Fmoc deprotection in Solid-Phase Peptide Synthesis.
Role and Applications in Drug Discovery and Development
The incorporation of non-natural amino acids like 3-amino-3-(2-chlorophenyl)-propionic acid is a powerful strategy in medicinal chemistry. The 2-chlorophenyl group can introduce beneficial properties to a peptide therapeutic, such as:
-
Enhanced Stability: The bulky and electron-withdrawing nature of the chlorine atom can sterically hinder enzymatic degradation, increasing the peptide's in vivo half-life.
-
Improved Bioavailability: Modifications to the peptide backbone can influence its solubility and membrane permeability, potentially improving oral bioavailability.[1]
-
Receptor Specificity and Potency: The unique conformation induced by this amino acid can lead to more specific and potent interactions with biological targets. The chlorophenyl moiety can engage in specific binding interactions, such as halogen bonding, with the target receptor.[2]
These attributes make Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid a valuable building block in the development of novel therapeutics, particularly in fields like oncology, neuroscience, and metabolic diseases.[2][5][12]
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a generalized protocol for the manual incorporation of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid into a peptide chain using a standard solid-phase synthesis methodology.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvents: Isopropanol
Workflow:
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added. The reaction is allowed to proceed for 15-30 minutes to remove the Fmoc group from the N-terminal amino acid.[8]
-
Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF (3-5 times) to remove piperidine and the dibenzofulvene byproduct.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid (3-5 equivalents relative to resin loading), HATU (0.95 eq. to the amino acid), and HOBt (1 eq. to the amino acid) in DMF. Add DIPEA (2 eq. to the amino acid) and allow the activation to proceed for 1-2 minutes.
-
Coupling: The activated amino acid solution is added to the washed resin. The reaction vessel is agitated for 1-2 hours to ensure complete coupling.[8] A Kaiser test can be performed to confirm the absence of free primary amines.
-
Final Washing: The coupling solution is drained, and the resin is washed sequentially with DMF, DCM, and isopropanol to remove excess reagents and byproducts. The resin is then dried under vacuum.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.
Conclusion
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is more than just a chemical reagent; it is an enabling tool for innovation in peptide-based drug discovery. Its unique structural features, combined with the mild and efficient nature of Fmoc SPPS, provide researchers with a robust method for synthesizing complex and potentially therapeutic peptides. A thorough understanding of its properties and the underlying chemistry of its application is essential for any scientist working at the forefront of peptide research and development.
References
- Vertex AI Search. (n.d.). Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid.
- Santa Cruz Biotechnology. (n.d.). Fmoc-(S)-3-amino-3-(2-chlorophenyl)propionic acid | CAS 507472-15-3. SCBT.
- Peptide Synthesis Experts. (n.d.). Fmoc-(S)-3-Amino-3-(2-chlorophenyl)propionic Acid: Your Key to Advanced Peptide Synthesis.
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(2,4-dichlorophenyl)propionic acid.
- Peptide Synthesis Experts. (n.d.). Fmoc-(R)-3-Amino-3-(2-chlorophenyl)propionic Acid: Your Key Intermediate for Peptide Synthesis and Drug Discovery.
- Chem-Impex. (n.d.). Fmoc-(R-3-amino-3-(3-chlorophenyl)propionic acid.
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
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